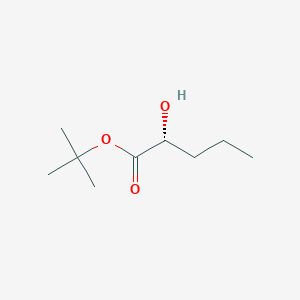
3-Methoxyquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyquinoline-7-carboxylic acid is an organic compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The domino reaction technique for the synthesis of spiropyrroloquinolines was performed between anilinosuccinimide derivatives and α-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The structure is a combination of a methoxy group (OCH3), a quinoline group, and a carboxylic acid group (COOH) .Chemical Reactions Analysis
The reaction of the [RuCl2 (PPh3)3] complex with 8-hydroxy-2-methyl-quinoline-7-carboxylic acid has been performed . Mixing the ruthenium(II) complex with the ligand in methanol leads to the [Ru(PPh3)2 (C10H8NO3)2] complex with a good yield .Physical and Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . It has a molecular weight of 203.19 .Applications De Recherche Scientifique
Synthesis and Chemical Utility
- Cannizzaro Reaction and Synthetic Utility : The Cannizzaro reaction of 2-chloro-3-formylquinolines, including methoxylation to produce 2-methoxyquinoline derivatives, demonstrates the compound's utility in synthesizing 2-acetylfuro[2,3-b]quinolines, which are analogues of alkaloids. This synthesis route highlights its significance in organic chemistry and potential applications in developing pharmacologically active molecules (Kumar, Shankar, & Rajendran, 2012).
Antibacterial Activity
- Antibacterial Drugs Against Respiratory Pathogens : Novel derivatives of 3-methoxyquinoline with substituted aminohexahydropyrano[3,4-c]pyrrol-2(3 H)-yl at the C-7 position exhibited potent in vitro antibacterial activity against respiratory pathogens. This includes efficacy against quinolone-resistant strains, indicating its potential as a template for developing new antibacterial agents for respiratory infections (Odagiri et al., 2018).
Anticancer Activity
- Anticancer Compounds : The synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones has demonstrated anticancer activity against specific cancer cell lines, suggesting the compound's utility in developing new therapeutic agents. This innovative methodology allowed for the creation of compounds with potential efficacy in treating cancer, showcasing the 3-methoxyquinoline derivative's role in medicinal chemistry (Paterna et al., 2020).
Herbicidal Potential
- Herbicidal Applications : The synthesis and testing of 8-Methoxyquinoline-5-Amino Acetic Acid revealed its efficacy as a herbicide, indicating the broader chemical utility of 3-methoxyquinoline derivatives in agricultural applications. This demonstrates the compound's potential in contributing to the development of new herbicidal agents (A. E., Oke, & O., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-methoxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZUWVIXUPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














